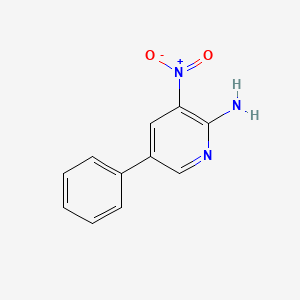

2-Amino-3-nitro-5-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPHZLFSKUPDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445386 | |

| Record name | 2-Amino-3-nitro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198017-59-3 | |

| Record name | 2-Amino-3-nitro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Nitro 5 Phenylpyridine and Analogues

Direct Synthesis Approaches

Direct synthesis strategies offer the most straightforward pathways to 2-amino-3-nitro-5-phenylpyridine and its analogues. These methods can be broadly categorized into the nitration of aminophenylpyridine precursors and the amination of nitrophenylpyridine derivatives.

Nitration of 2-Amino-5-phenylpyridine (B15250) Precursors

The introduction of a nitro group onto the 2-amino-5-phenylpyridine scaffold is a common and direct method for the synthesis of the target compound. This electrophilic aromatic substitution reaction requires careful control of conditions to achieve the desired regioselectivity and yield.

The choice of nitrating agent and reaction parameters is crucial for the successful synthesis of this compound. Common nitrating agents include mixtures of nitric acid and sulfuric acid, as well as dinitrogen pentoxide.

The nitration of 2-aminopyridine (B139424), a related precursor, is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. guidechem.com This classic method often results in a mixture of isomers, necessitating optimized conditions for selective synthesis. One approach involves the synthesis of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) by nitrating 2-aminopyridine with a mixed acid of HNO₃-H₂SO₄, which proceeds through the formation of an intermediate on the amino group's nitrogen, followed by rearrangement. semanticscholar.org The separation of the resulting isomers can be achieved by steam distillation under reduced pressure. semanticscholar.org

Continuous-flow nitration has emerged as a safer and more efficient alternative to traditional batch processes, especially for reactions that are fast and highly exothermic. beilstein-journals.org This method allows for precise control of reaction parameters such as temperature, reagent ratios, and residence time, leading to improved yields and safety profiles. beilstein-journals.orgnih.gov For instance, a continuous-flow process for the nitration of o-xylene (B151617) has been successfully optimized, demonstrating the potential of this technology for the synthesis of nitroaromatic compounds. nih.gov

| Nitrating Agent | Precursor | Key Optimization Parameters | Outcome |

| HNO₃/H₂SO₄ | 2-Aminopyridine | Temperature, Acid Concentration | Formation of 2-amino-3-nitro and 2-amino-5-nitro isomers. semanticscholar.orgsapub.org |

| Dinitrogen Pentoxide (N₂O₅) | Pyridine (B92270) | Solvent, Reaction with SO₂/HSO₃⁻ | Yields 3-nitropyridine (B142982) through a researchgate.netoaji.net sigmatropic shift. researchgate.netrsc.org |

This table summarizes key nitrating agents and their optimization parameters for the synthesis of nitropyridine derivatives.

Controlling the position of nitration (regioselectivity) is a significant challenge in the synthesis of substituted pyridines. The electron-donating amino group in 2-amino-5-phenylpyridine directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself. However, the pyridine nitrogen acts as a deactivating group, complicating the substitution pattern.

In the nitration of 2-aminopyridine, the major product is typically the 5-nitro isomer, with the 3-nitro isomer formed in smaller amounts. sapub.org The preponderance of the 5-nitro isomer can be explained by considering the electronic effects and the stability of the reaction intermediates. sapub.org To selectively obtain the 3-nitro isomer, a strategy involving blocking the 5-position can be employed. This involves halogenating the 5-position of 2-aminopyridine, followed by nitration to yield the 2-amino-3-nitro-5-halogenopyridine, and subsequent removal of the halogen. google.com

A novel and practical method for the highly regioselective meta-nitration of pyridines has been developed using a dearomatization-rearomatization strategy. acs.org This approach utilizes oxazino pyridine intermediates and has been successfully applied to various pharmaceutically relevant pyridines. acs.org

| Precursor | Reaction Conditions | Major Product(s) | Reference |

| 2-Aminopyridine | HNO₃/H₂SO₄ | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine | sapub.org |

| 2-Amino-5-bromopyridine (B118841) | HNO₃/H₂SO₄ | 2-Amino-3-nitro-5-bromopyridine | google.com |

| Pyridine | Dinitrogen pentoxide, then SO₂/HSO₃⁻ | 3-Nitropyridine | researchgate.net |

This table illustrates the regiochemical outcomes of nitration reactions on different pyridine precursors.

Amination of 3-Nitro-5-phenylpyridine (B56655)

An alternative synthetic route to this compound involves the introduction of an amino group onto a pre-existing 3-nitro-5-phenylpyridine ring. This can be achieved through nucleophilic substitution or oxidative amination methods.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the amination of electron-deficient aromatic rings, such as nitropyridines. This reaction typically employs aminating agents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. The VNS method has been successfully used for the amination of 3-nitropyridines, affording 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity and yields. researchgate.net

Oxidative amination provides another avenue for the introduction of an amino group. In this method, the nitropyridine derivative is reacted with an aminating agent in the presence of an oxidizing agent. For example, the oxidative amination of 3-nitropyridine with ammonia (B1221849) and potassium permanganate (B83412) in a DMSO/water mixture has been shown to produce 2-amino-5-nitropyridine with high selectivity and in good yield. ntnu.no This method offers a direct approach to aminated nitropyridines under specific reaction conditions. ntnu.no

| Method | Aminating Agent | Oxidant/Base | Substrate | Product |

| Vicarious Nucleophilic Amination | Hydroxylamine, 4-amino-1,2,4-triazole | Strong Base | 3-Nitropyridines | 2-Amino-5-nitropyridines |

| Oxidative Amination | Ammonia | Potassium Permanganate | 3-Nitropyridine | 2-Amino-5-nitropyridine |

This table outlines different amination strategies for the synthesis of aminonitropyridine derivatives.

Indirect Synthetic Routes via Precursor Transformations

Indirect synthetic routes are paramount in constructing complex aromatic heterocycles like this compound. These methodologies involve the strategic transformation of precursor molecules, either through the rearrangement of an existing ring system or the interconversion of functional groups on a pre-formed scaffold.

Ring Transformation Reactions

Ring transformations offer an elegant approach to synthesizing highly substituted pyridines by deconstructing and rebuilding cyclic precursors. This "scrap and build" strategy can provide access to substitution patterns that are difficult to achieve through direct synthesis. nih.gov

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, has been adapted for the creation of pyridine rings. whiterose.ac.uk These [4+2] cycloaddition reactions can involve incorporating the nitrogen atom into either the diene or dienophile component to achieve various substitution patterns on the resulting pyridine ring. whiterose.ac.uk

One prominent approach involves the use of 2-azadienes as the four-atom component. However, the generation of these 2-azadienes has historically presented challenges, often requiring the use of alkenyl azides, which carry safety concerns. whiterose.ac.uk Modern advancements have led to the development of catalytic methods, such as the intermolecular aza-Wittig reaction, to produce 2-azadienes in a more sustainable manner. A two-pot, three-component procedure has been developed that utilizes a redox-neutral catalytic aza-Wittig reaction to generate 2-azadienes, which then undergo subsequent Diels-Alder reactions to form polysubstituted pyridines. whiterose.ac.uk This method allows for significant diversity in the final pyridine structure. whiterose.ac.uk

| Diene Precursor | Dienophile | Catalyst/Conditions | Product Type |

| Aryl/Heteroaromatic Aldehyd + Enamine | α,β-Unsaturated Acid | Catalytic aza-Wittig / Diels-Alder Sequence | Tri- and Tetrasubstituted Pyridines |

This table summarizes a general approach to pyridine synthesis via Diels-Alder type transformations as described in the text.

Nucleophilic ring transformations are a powerful method for synthesizing nitro-substituted aromatic compounds. A key substrate for this type of reaction is 1-methyl-3,5-dinitro-2-pyridone. nih.govresearchgate.net This compound is highly susceptible to nucleophilic attack due to its electron-deficient nature, which is a result of the electron-withdrawing nitro and carbonyl groups, as well as the ring nitrogen atom. nih.gov

When 1-methyl-3,5-dinitro-2-pyridone reacts with ketones or aldehydes in the presence of ammonia, it undergoes a ring transformation to produce alkyl- and/or aryl-substituted 3-nitropyridines in moderate to high yields. semanticscholar.org The reaction is initiated by the nucleophilic attack of an enamine (derived from the ketone and ammonia) on the pyridone ring. This is followed by a series of bond cleavages and formations, ultimately leading to the expulsion of a nitroacetamide fragment and the construction of a new, highly substituted nitropyridine ring. nih.govoup.com This process effectively uses the dinitropyridone as a safe synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

| Starting Material | Reagents | Key Intermediate | Product Type |

| 1-methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Bicyclic 2-azabicyclo[3.3.1]nonadiene | Substituted 3-Nitropyridine |

| 1-methyl-3,5-dinitro-2-pyridone | Diethyl sodio-3-oxopentanedioate | Bicyclic Intermediate | 2,6-bis(ethoxycarbonyl)-4-nitrophenol |

This table illustrates examples of nucleophilic ring transformations using 1-methyl-3,5-dinitro-2-pyridone. semanticscholar.orgoup.com

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.org This strategy is particularly valuable for generating libraries of structurally diverse molecules, such as polysubstituted pyridines. whiterose.ac.ukrsc.org

Various MCRs have been developed for pyridine synthesis, often employing nanocatalysts to enhance efficiency and yields. rsc.orgrsc.org For instance, a one-pot condensation of an aldehyde, malononitrile (B47326), and a thiol can yield 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives. tandfonline.comtandfonline.com The choice of catalyst is crucial; hydrotalcite-lanthanum (HT-La) nanocatalysts have proven effective for this transformation. tandfonline.comtandfonline.com Another example involves the reaction of acetophenones, benzaldehydes, and ammonium (B1175870) acetate (B1210297) in the presence of ZnO nanoparticles to produce 2,4,6-triaryl pyridines in high yields under solvent-free conditions. rsc.org These MCRs provide rapid and versatile access to a wide range of substituted pyridines. whiterose.ac.uk

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Benzaldehyde | Malononitrile | Thiophenol | HT-La (10 mol%), Reflux | 2-amino-3,5-dicyano-6-sulfanyl pyridine |

| Acetophenone | Benzaldehyde | Ammonium Acetate | ZnO Nanoparticles, Solvent-free | 2,4,6-Triaryl Pyridine |

This table provides examples of multicomponent reactions for the synthesis of substituted pyridines. rsc.orgtandfonline.comtandfonline.com

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis where one functional group is converted into another. In the context of synthesizing this compound, a key FGI is the reduction of a nitro group to an amino group.

The reduction of an aromatic nitro group to an amino group is a common and crucial transformation in the synthesis of many pharmaceutical and agrochemical compounds. sci-hub.st This conversion can be accomplished using a wide array of reagents and conditions, with the choice often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. sci-hub.stgoogle.com

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are employed with hydrogen gas. wikipedia.orgcommonorganicchemistry.com While highly effective, this method can also reduce other functional groups like alkenes or nitriles if not carefully controlled. sci-hub.st

Metal-Acid Systems: The Béchamp reduction, using iron metal in an acidic medium (like acetic or hydrochloric acid), is a classic method. wikipedia.org Other metals like zinc or tin (e.g., tin(II) chloride) in acidic conditions are also effective and can offer milder reaction conditions. wikipedia.orgcommonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Raney nickel or Pd/C). wikipedia.org

Sulfide (B99878) Reagents: Sodium hydrosulfite or sodium sulfide can be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org

The reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine (B105623) has been successfully achieved using reagents such as iron in acidified ethanol (B145695) or tin and hydrochloric acid, demonstrating the applicability of these methods to nitropyridine systems. orgsyn.org

| Reducing Agent | Typical Conditions | Selectivity Notes |

| H₂ / Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient but can reduce other functional groups. sci-hub.stcommonorganicchemistry.com |

| Iron (Fe) | Acidic medium (e.g., acetic acid, HCl) | Classic, cost-effective method. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic medium | Provides a mild method for reduction. commonorganicchemistry.com |

| Zinc (Zn) | Acidic medium (e.g., ammonium chloride) | Mild conditions, can be used for hydroxylamine formation. wikipedia.org |

This table summarizes common reagents for the reduction of aromatic nitro groups to amines.

Hydrolysis and Decarboxylation from Cyano Precursors

The synthesis of pyridine derivatives can be achieved through the hydrolysis and subsequent decarboxylation of cyano precursors. This method is particularly useful for introducing specific functional groups onto the pyridine ring. For instance, the hydrolysis of the anhydride (B1165640) of 2-cyano-2-phenylpropanoic acid can be a controlled process to generate the carboxylic acid in situ. nih.gov This acid can then undergo decarboxylation. While not a direct synthesis of this compound, this methodology highlights a general strategy for modifying pyridine precursors.

A relevant example in the broader context of pyridine synthesis involves the use of cyanothioacetamide, which can be formed from the reaction of malononitrile with hydrogen sulfide. nih.gov This intermediate undergoes a series of reactions, including a Knoevenagel condensation and intramolecular cyclization, to form substituted 2,6-diamino-3,5-dicyanopyridines. nih.gov Although this specific pathway leads to a dicyanopyridine, it demonstrates the utility of cyano-group-containing intermediates in the construction of the pyridine ring, which can be further functionalized.

Nucleophilic Substitution of Halogenated Pyridine Intermediates

A common and effective strategy for synthesizing substituted pyridines involves the nucleophilic substitution of halogenated pyridine intermediates. The halogen atom, often chlorine or bromine, serves as a good leaving group, allowing for the introduction of various functionalities.

One approach involves the nitration of a halogenated aminopyridine. For example, 2-amino-5-bromopyridine can be nitrated to produce 2-amino-3-nitro-5-bromopyridine. google.compatsnap.com The bromine atom at the 5-position can subsequently be replaced by a phenyl group through a Suzuki coupling reaction, a powerful cross-coupling method that utilizes a palladium catalyst and a boronic acid derivative.

The reactivity of halogenated nitropyridines towards nucleophiles is a key aspect of this synthetic route. In some cases, the nitro group itself can be displaced by a nucleophile. For instance, in 3-nitro-5-chloropyridines, the nitro group has been found to be more susceptible to nucleophilic substitution than the chlorine atom. nih.gov This highlights the importance of the substitution pattern on the pyridine ring in determining the regioselectivity of the reaction.

The following table summarizes the key steps in the synthesis of 2-amino-3-nitropyridine from 2-aminopyridine, which is a precursor to the target molecule.

| Step | Reactant | Reagent(s) | Product | Reference |

| 1 | 2-Aminopyridine | Liquid Bromine, Organic Solvent | 2-Amino-5-bromopyridine | patsnap.com |

| 2 | 2-Amino-5-bromopyridine | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 2-Amino-3-nitro-5-bromopyridine | patsnap.com |

| 3 | 2-Amino-3-nitro-5-bromopyridine | Hydrogenation | 2-Amino-3-nitropyridine | patsnap.com |

Catalytic Strategies in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. The synthesis of this compound and its analogues has benefited from the application of both transition metal and heterogeneous catalysis.

Transition Metal Catalysis (e.g., Copper(II) Acetate)

Transition metal catalysts, particularly those based on copper, have shown significant utility in the synthesis of pyridine derivatives. Copper(II) acetate, for example, can be used in combination with ligands like 4'-phenyl-terpyridine to form complexes that catalyze various organic transformations. rsc.org These complexes have demonstrated high catalytic activity in the aerobic oxidation of benzylic alcohols under mild conditions. rsc.org While not a direct synthesis of the target compound, this illustrates the potential of copper catalysts in functionalizing pyridine-containing molecules.

Copper(II) complexes with tridentate nitrogen ligands have also been developed to catalyze C-N bond formation reactions. nih.gov These catalysts can activate diazo compounds to form copper carbene complexes, which then react with amines to yield substituted amine products. nih.gov This type of catalytic system could potentially be adapted for the amination of a suitably functionalized phenylpyridine precursor.

Heterogeneous Catalysis (e.g., Nanostructured Diphosphate)

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. While specific examples for the direct synthesis of this compound are not prevalent, the use of nanostructured materials as catalysts is a growing area of research. For instance, gold nano-stars have been synthesized and utilized in immunoassays, demonstrating the tailored properties that can be achieved with nanomaterials. mdpi.com The synthesis of these nano-stars involves the reduction of a gold salt in the presence of a buffer, resulting in particles with unique optical properties. mdpi.com

In the broader context of pyridine synthesis, the use of solid catalysts is an active area of investigation. The principles of heterogeneous catalysis, such as providing a high surface area for reactions to occur, could be applied to develop novel catalysts for the synthesis of complex pyridine derivatives.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. This involves a systematic study of various parameters such as temperature, solvent, and catalyst loading.

In the nitration of 2-aminopyridine, for example, the ratio of isomers formed (2-amino-3-nitropyridine vs. 2-amino-5-nitropyridine) is highly dependent on the reaction conditions. semanticscholar.org The reaction proceeds through the formation of an intermediate, 2-nitraminopyridine, which then rearranges to the final products. sapub.org The temperature plays a critical role; at lower temperatures (below 40°C), the formation of 2-nitraminopyridine is favored, while at higher temperatures (50°C or higher), this intermediate rearranges to the nitro-substituted aminopyridines. sapub.org The separation of these isomers can be achieved by steam distillation, as the 3-nitro isomer forms an intramolecular hydrogen bond, making it more volatile than the 5-nitro isomer. sapub.org

The choice of solvent can also significantly impact the outcome of a reaction. In the synthesis of 2-phenylselenopheno[2,3-b]pyridine, various solvents were screened to determine the optimal conditions. researchgate.net Similarly, in the preparation of 2-amino-3-nitropyridine, different organic solvents such as dimethylformamide, dichloromethane, and ethanol have been employed in the initial bromination step. patsnap.com

The following table presents a summary of reaction condition optimization for a related synthesis, highlighting the effect of different parameters on the product yield.

| Entry | Starting Material | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 2-(Methylselanyl)pyridin-3-amine and Phenylacetylene | Nitromethane | 80 | 27 | researchgate.net |

| 2 | 2-(Butylselanyl)pyridin-3-amine and Phenylacetylene | Nitromethane | 80 | 23 | researchgate.net |

| 3 | Bis(3-amino-2-pyridyl) diselenide and Phenylacetylene | Nitromethane | 80 | 40 | researchgate.net |

This data demonstrates that even subtle changes in the starting material can have a significant impact on the reaction yield, underscoring the importance of careful optimization. researchgate.net

Chemical Reactivity and Derivatization

Transformations of the Amino Group

The amino group at the 2-position is a key site for derivatization, behaving as a typical aromatic amine in several reactions.

The exocyclic amino group of 2-Amino-3-nitro-5-phenylpyridine can readily undergo acylation with various acylating agents, such as acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can modulate the compound's electronic and steric properties. While the nucleophilicity of the amino group is somewhat diminished by the adjacent electron-withdrawing nitro group, it remains sufficiently reactive for this transformation. This reaction is foundational for building more complex molecular architectures. For instance, the acylation of related aminopyridines is a common step in the synthesis of biologically active molecules.

The 2-amino-3-nitro arrangement is a precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. jocpr.com These bicyclic structures are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov The synthesis typically involves the reduction of the 3-nitro group to an amino group, yielding 2,3-diamino-5-phenylpyridine. This resulting ortho-diamine is a versatile intermediate that can be cyclized with various one-carbon or three-carbon synthons to form the pyrimidine (B1678525) ring. arkat-usa.orgresearchgate.net For example, reaction with formamide (B127407) or urea (B33335) derivatives can lead to the formation of the fused pyrimidine ring. researchgate.net This strategy provides a powerful route to complex, polycyclic aromatic systems from a relatively simple starting material. nih.govresearchgate.net

Transformations of the Nitro Group

The nitro group at the 3-position is the most prominent electron-withdrawing feature of the molecule and a key handle for further functionalization.

The selective reduction of the 3-nitro group to an amino group is a crucial and well-established transformation. This reaction converts the starting material into 2,3-diamino-5-phenylpyridine, a key building block for further synthesis, particularly for the cyclization reactions mentioned previously. A variety of reducing agents can accomplish this transformation with high yield and selectivity, without affecting the pyridine (B92270) ring or the phenyl substituent. chemistryscore.comwikipedia.org Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride. researchgate.netorgsyn.orgcommonorganicchemistry.com The choice of reagent can be tailored to be compatible with other functional groups present in the molecule.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Highly efficient for aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| Iron (Fe) | Acidic media (e.g., acetic acid, HCl) | Mild and can be selective in the presence of other reducible groups. orgsyn.orgcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic media | Mild conditions, good for preserving other functional groups. chemistryscore.com |

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring itself is a complex interplay of the directing effects of its three substituents. The electron-donating amino group at C-2 and the electron-withdrawing nitro group at C-3 have opposing influences. The amino group tends to activate the ortho and para positions (C-3 and C-5) for electrophilic attack, while the nitro group deactivates the entire ring, particularly the ortho and para positions (C-2, C-4, and C-5). rsc.orgscispace.com

Given that the key positions are already substituted (C-2, C-3, C-5), further electrophilic aromatic substitution on the pyridine ring is generally difficult and unlikely to occur under standard conditions. The ring is considered highly electron-deficient. wikipedia.org

The dominant reactivity of the heterocyclic core is its susceptibility to nucleophilic attack. The presence of the nitro group strongly activates the ring for the addition of nucleophiles, particularly at the C-4 and C-6 positions, which are ortho and para to the nitro group. youtube.com This can lead to the formation of Meisenheimer-type intermediates or direct substitution if a suitable leaving group were present at these positions. However, in this compound, reactions are more likely to occur on the existing functional groups as described above.

Electrophilic Aromatic Substitution Patterns

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine nucleus. However, the powerful activating effect of the amino group can direct electrophiles to specific positions. In acidic media, the pyridine nitrogen is likely to be protonated, further deactivating the ring. rsc.org

The directing effects of the amino and nitro groups on a pyridine ring are well-documented for related compounds. For 2-aminopyridine (B139424), nitration typically yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro isomer often being the major product. sapub.orgorgsyn.org This suggests that the positions ortho and para to the amino group are activated. In the case of this compound, the 3- and 5-positions are already substituted. Therefore, electrophilic attack would be predicted to occur at the remaining open positions on the pyridine ring, namely the 4- and 6-positions, or on the appended phenyl ring.

The 4- and 6-positions of the pyridine ring are ortho and para to the activating amino group, respectively, and meta to the deactivating nitro group, making them the most probable sites for electrophilic attack on the heterocyclic core. A patent for related 2-amino-3-nitro-5-halogenopyridines suggests that the 3-position can undergo further electrophilic substitution, which implies that under certain conditions, the directing effects can be overcome. google.com

The phenyl group at the 5-position is also susceptible to electrophilic aromatic substitution, which would typically occur at the ortho and para positions of the phenyl ring, as directed by the alkyl substituent (the pyridine ring).

| Position of Electrophilic Attack | Predicted Product | Rationale |

| Pyridine Ring: C4 | 2-Amino-3-nitro-4-E-5-phenylpyridine | Ortho to activating -NH2 group, meta to deactivating -NO2 group. |

| Pyridine Ring: C6 | 2-Amino-3-nitro-5-phenyl-6-E-pyridine | Para to activating -NH2 group, meta to deactivating -NO2 group. |

| Phenyl Ring: Ortho | 2-Amino-3-nitro-5-(2-E-phenyl)pyridine | Ortho-position of the phenyl substituent. |

| Phenyl Ring: Para | 2-Amino-3-nitro-5-(4-E-phenyl)pyridine | Para-position of the phenyl substituent. |

Note: 'E' represents a generic electrophile. The actual feasibility and outcome of these reactions would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution Patterns

The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.

In the case of this compound, the nitro group at the 3-position is a potential leaving group. Research on related 2-R-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This suggests that a similar reaction could occur with this compound.

The amino group at the 2-position is generally not a good leaving group in SNAr reactions. However, under forcing conditions or through diazotization, it could potentially be replaced.

| Leaving Group | Position | Nucleophile | Predicted Product |

| Nitro (-NO2) | C3 | Thiol (R-SH) | 2-Amino-3-(R-thio)-5-phenylpyridine |

| Amino (-NH2) | C2 | Various (after diazotization) | 2-Nu-3-nitro-5-phenylpyridine |

Note: 'Nu' represents a generic nucleophile.

Studies on other halo-substituted nitropyridines have also shown instances of nitro group migration during nucleophilic substitution reactions, adding another layer of complexity to the potential reaction outcomes. clockss.orgresearchgate.net

General Derivatization Strategies for Structure-Function Explorationgoogleapis.com

To explore the structure-function relationships of this compound, various derivatization strategies can be employed. These strategies aim to modify specific parts of the molecule to understand their contribution to its biological activity or material properties.

Modification of the Amino Group: The amino group at the 2-position can be a key site for derivatization.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. This can be used to introduce a variety of substituents and to modulate the electronic properties of the amino group.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Formation of Heterocyclic Rings: The amino group can be used as a handle to construct fused heterocyclic systems, such as imidazopyridines, by reacting with appropriate bifunctional reagents. google.com

Reduction of the Nitro Group: The nitro group at the 3-position is readily reduced to an amino group.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) is a common method to reduce nitro groups to amines. orgsyn.org This would yield 2,3-diamino-5-phenylpyridine, a versatile intermediate for the synthesis of various fused heterocycles.

Metal-Acid Reduction: Reagents like tin and hydrochloric acid can also be used for the reduction. orgsyn.org

Modification of the Phenyl Group: The phenyl group at the 5-position can be functionalized through electrophilic aromatic substitution, as discussed previously. This allows for the introduction of a wide range of substituents to probe steric and electronic effects.

Cross-Coupling Reactions: The pyridine ring can potentially undergo cross-coupling reactions, such as Suzuki or Stille coupling, if a suitable leaving group (e.g., a halogen) is introduced onto the ring. This would enable the introduction of various aryl, heteroaryl, or alkyl groups.

| Derivatization Strategy | Reagents and Conditions | Potential Products | Purpose in Structure-Function Studies |

| Acylation of Amino Group | Acyl chloride, base | 2-Acylamino-3-nitro-5-phenylpyridine | Introduce diverse functional groups; modulate electronic properties. |

| Reduction of Nitro Group | H2, Pd/C | 2,3-Diamino-5-phenylpyridine | Create a new reactive site for further derivatization; explore the role of the nitro group. |

| Halogenation of Phenyl Ring | Br2, FeBr3 | 2-Amino-3-nitro-5-(halo-phenyl)pyridine | Investigate the impact of halogen bonding and electronic effects. |

| Diazotization of Amino Group | NaNO2, HCl | Pyridyl diazonium salt | Intermediate for introducing a wide range of substituents at the 2-position. |

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

An experimental IR spectrum of 2-Amino-3-nitro-5-phenylpyridine would be expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The presence of an amino (-NH₂) group would likely result in two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro (-NO₂) group, a strong electron-withdrawing substituent, would be anticipated to show strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Aromatic C-H stretching vibrations from both the pyridine (B92270) and phenyl rings would be expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would likely produce a series of bands in the 1600-1400 cm⁻¹ region. Fingerprint region bands below 1400 cm⁻¹ would correspond to various bending and deformation modes, providing a unique signature for the molecule.

Raman Spectroscopy (Potential)

A Raman spectrum of this compound would offer complementary information to its IR spectrum. The symmetric vibrations of the nitro group and the breathing modes of the aromatic rings are often strong in Raman scattering. Therefore, a prominent band corresponding to the symmetric NO₂ stretch would be expected. The phenyl ring would also likely give rise to a strong, characteristic band. Due to the potential for fluorescence, obtaining a high-quality Raman spectrum might require the use of a near-infrared (NIR) laser.

Vibrational Analysis and Assignment

A detailed vibrational analysis, often supported by computational methods such as Density Functional Theory (DFT), would be necessary for the definitive assignment of all observed IR and Raman bands. Such an analysis would involve correlating the experimental frequencies with the calculated vibrational modes, allowing for a comprehensive understanding of the molecule's vibrational behavior. This would include assigning specific stretching, bending, and torsional modes to the various chemical bonds and functional groups within the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The protons of the amino group would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The protons on the pyridine and phenyl rings would resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nitro group would be expected to deshield the adjacent protons on the pyridine ring, causing them to appear at a higher chemical shift (downfield). The protons of the phenyl group would exhibit a splitting pattern dependent on their substitution and coupling with neighboring protons.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The carbon atom attached to the nitro group would be significantly deshielded and appear at a high chemical shift. The carbon atom bonded to the amino group would also show a characteristic shift. The remaining carbon atoms of the pyridine and phenyl rings would resonate in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.

Computational and Theoretical Investigations

Quantum Chemical Methods

Quantum chemical calculations have been instrumental in elucidating the molecular properties of 2-amino-3-nitropyridine (B1266227). These methods provide a detailed understanding of the molecule's electronic structure, geometry, and vibrational frequencies.

Density Functional Theory (DFT) has been a primary tool for investigating 2-amino-3-nitropyridine. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has been widely employed. najah.eduresearchgate.net This hybrid functional, which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is known for its balance of accuracy and computational efficiency.

These calculations have been performed using various basis sets, with the 6-311++G(d,p) basis set being a common choice. najah.eduresearchgate.net The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density, which is crucial for molecules with significant electron delocalization and polar bonds.

In addition to DFT, ab initio methods, which are based on first principles without the use of empirical parameters, have been applied to study 2-amino-3-nitropyridine. The Møller-Plesset perturbation theory of the second order (MP2) is a notable example. najah.eduresearchgate.net The MP2 method is a post-Hartree-Fock approach that accounts for electron correlation, offering a higher level of theory and providing a valuable comparison to DFT results. These calculations have also frequently utilized the 6-311++G(d,p) basis set to ensure a comprehensive description of the electronic structure. najah.eduresearchgate.net

Molecular Structure and Conformation Studies

The combination of DFT and ab initio methods has enabled a thorough examination of the molecular structure and conformation of 2-amino-3-nitropyridine.

Geometrical optimization calculations are performed to find the lowest energy arrangement of atoms in the molecule. These studies have provided detailed information on the bond lengths, bond angles, and torsion angles of 2-amino-3-nitropyridine. The calculated geometries from both B3LYP and MP2 methods have been compared with experimental data obtained from X-ray single-crystal measurements, showing good agreement. najah.eduresearchgate.net Generally, the bond lengths and angles calculated with the B3LYP functional have been found to be in slightly better agreement with experimental values compared to those from MP2 calculations. najah.edu

Table 1: Selected Optimized Geometrical Parameters for 2-amino-3-nitropyridine

| Parameter | B3LYP/6-311++G(d,p) najah.edu | MP2/6-311++G(d,p) najah.edu |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | 1.363 | 1.368 |

| C2-N7 | 1.343 | 1.342 |

| C2-C3 | 1.428 | 1.432 |

| C3-N8 | 1.443 | 1.455 |

| C3-C4 | 1.385 | 1.391 |

| Bond Angles (º) | ||

| C6-N1-C2 | 117.8 | 117.7 |

| N1-C2-C3 | 121.7 | 121.6 |

| C2-C3-C4 | 121.4 | 121.3 |

| Torsion Angles (º) | ||

| C6-N1-C2-C3 | 0.1 | 0.0 |

| N1-C2-C3-C4 | -0.1 | 0.0 |

Note: Atom numbering may vary between different studies. The data presented is based on the numbering in the cited source.

Theoretical calculations have indicated that the most stable conformation of 2-amino-3-nitropyridine has a planar structure, belonging to the Cs point group. najah.edu This planarity is a result of the electronic conjugation between the pyridine (B92270) ring, the amino group, and the nitro group. The amino (NH2) and nitro (NO2) groups are found to be coplanar with the pyridine ring. najah.edu

The structure and stability of 2-amino-3-nitropyridine are significantly influenced by intramolecular interactions, particularly hydrogen bonding.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis has been a key computational tool to investigate these interactions. najah.eduresearchgate.net NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method allows for the quantification of the strength of intramolecular interactions.

Electronic Structure Properties

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysis and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For the closely related analog, 2-Amino-3-nitropyridine (ANP), quantum chemical calculations have been performed to determine these energies. researchgate.net These calculations show that a significant intramolecular charge transfer occurs within the molecule. researchgate.netnajah.edu The HOMO is typically localized over the electron-rich portions of the molecule, including the amino group and the pyridine ring, while the LUMO is centered on the electron-deficient nitro group. nih.gov This distribution facilitates a charge transfer from the amino group to the nitro group through the conjugated π-system of the pyridine ring upon electronic excitation.

The addition of a phenyl group at the 5-position is expected to further influence these orbitals by extending the π-conjugated system, which could potentially lower the HOMO-LUMO energy gap and affect the charge transfer characteristics. A smaller energy gap generally implies higher chemical reactivity. nih.gov

Table 1: Calculated Frontier Orbital Energies for the Analog 2-Amino-3-nitropyridine (ANP)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -2.25 |

| Energy Gap (ΔE) | 4.20 |

Source: Data derived from theoretical studies on 2-Amino-3-nitropyridine (ANP). researchgate.net

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For molecules like 2-Amino-3-nitro-5-phenylpyridine, the MEP surface is expected to show a distinct charge distribution pattern:

Negative Potential (Red/Yellow): The highest electron density is anticipated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas represent the most likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the amino group, making them acidic and potential hydrogen bond donors.

Aromatic Rings: The pyridine and phenyl rings will exhibit complex potential distributions, influenced by the competing effects of the attached functional groups.

Studies on similar molecules, such as 2-amino-3-methyl-5-nitropyridine, confirm that MEP analysis is crucial for identifying electron density distribution and reactive sites. researchgate.net

Spectroscopic Property Simulations

Theoretical IR Spectra Prediction

Theoretical calculations, particularly using Density Functional Theory (DFT), are highly effective in simulating the infrared (IR) spectrum of a molecule. These simulations predict the vibrational frequencies and intensities of the fundamental modes, which can then be compared with experimental data to confirm the molecular structure and assign spectral bands.

For the parent compound 2-Amino-3-nitropyridine (ANP), theoretical IR spectra have been successfully simulated using both DFT (B3LYP) and ab-initio (MP2) methods with a 6-311++G(d,p) basis set. researchgate.netnajah.edu The calculated wavenumbers show good agreement with experimental FT-IR spectra, though minor discrepancies can arise because theoretical calculations often model the molecule in a gaseous phase, whereas experiments are typically conducted in a solid (KBr pellet) or solution phase. najah.edu

Key vibrational modes for this compound would include:

N-H stretching of the amino group.

Asymmetric and symmetric stretching of the nitro (NO2) group.

C=C and C=N stretching within the pyridine ring.

C-C stretching and C-H bending modes of the phenyl ring.

Table 2: Selected Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for the Analog 2-Amino-3-nitropyridine (ANP)

| Assignment | Calculated (B3LYP) | Experimental (FT-IR) |

|---|---|---|

| NH2 asymmetric stretching | 3505 | 3480 |

| NH2 symmetric stretching | 3380 | 3360 |

| NO2 asymmetric stretching | 1575 | 1560 |

| NH2 scissoring | 1630 | 1635 |

| NO2 symmetric stretching | 1345 | 1350 |

Source: Data from theoretical and experimental studies on 2-Amino-3-nitropyridine (ANP). researchgate.netnih.gov

Calculated NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. researchgate.net To account for solvent effects, these calculations are often combined with a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). researchgate.netnajah.edu

A comprehensive study on 2-Amino-3-nitropyridine (ANP) calculated its ¹H and ¹³C NMR chemical shifts using the GIAO method in a DMSO solvent model (IEF-PCM). researchgate.net The results were then compared with experimental data, showing strong correlation and confirming the accuracy of the computational approach. researchgate.net

For this compound, the introduction of the phenyl group would introduce additional signals in both the ¹H and ¹³C NMR spectra and would induce shifts in the signals of the pyridine ring protons and carbons compared to the ANP analog.

Table 3: Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for the Analog 2-Amino-3-nitropyridine (ANP) in DMSO

| Atom | Calculated ¹³C | Experimental ¹³C | Atom | Calculated ¹H | Experimental ¹H |

|---|---|---|---|---|---|

| C2 | 158.2 | 159.1 | H4 | 8.35 | 8.30 |

| C3 | 129.5 | 130.3 | H5 | 6.80 | 6.75 |

| C4 | 142.1 | 143.0 | H6 | 8.10 | 8.05 |

| C5 | 110.4 | 111.2 | NH₂ | 7.50 | 7.45 |

| C6 | 150.7 | 151.5 |

Source: Data from theoretical and experimental studies on 2-Amino-3-nitropyridine (ANP). researchgate.netnajah.edu

Molecular Interaction Studies

Understanding how this compound and its derivatives interact with biological macromolecules is a key area of research, particularly for drug design and development. Molecular modeling techniques are central to these investigations.

Molecular Docking for Binding Mode Analysis with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to study the interaction of this compound derivatives with various biological targets. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a target in cancer and infectious disease therapy. Docking studies can reveal the specific binding mode of the ligand within the active site of the enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity.

A study on a series of 2,5,6-substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives, which can be synthesized from precursors related to 2-aminopyridines, identified a lead compound with an IC50 value of 0.050 μM against the MDA-MB-231 breast cancer cell line. Molecular docking of this compound into the active site of the VEGFR-2 enzyme (PDB ID: 4ASD) revealed crucial interactions. The pyrazole (B372694) ring's NH group was found to form a hydrogen bond with the backbone carbonyl oxygen of Cys919, while the pyrimidine (B1678525) ring's N-2 atom formed a hydrogen bond with the NH group of Asp1046.

| Interacting Residue of Target | Interaction Type |

| Cys919 | Hydrogen Bond |

| Asp1046 | Hydrogen Bond |

Computational Structure-Activity Relationship (SAR) Studies in Chemical Design

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, computational SAR can be used to build predictive models. These models, often based on quantitative structure-activity relationship (QSAR) analysis, use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. This in silico approach helps in prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery process and reducing the reliance on extensive experimental screening. These models can guide the rational design of more potent and selective analogs.

Advanced Chemical Applications and Functional Materials

Role as Synthetic Intermediates for Advanced Molecules

The title compound is a privileged scaffold in organic synthesis, primarily due to the reactivity of the 2-amino group adjacent to a strongly electron-withdrawing nitro group. This arrangement facilitates a variety of cyclization and condensation reactions, making it a key precursor for a range of complex molecules.

Precursors for Complex Heterocyclic Systems

2-Amino-3-nitro-5-phenylpyridine is an exceptional starting material for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds. nih.gov The general synthetic strategy involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or an equivalent species. rsc.org The initial step is the nucleophilic attack of the pyridine (B92270) ring nitrogen onto the electrophilic carbon of the ketone, followed by an intramolecular cyclization involving the amino group, and subsequent dehydration to form the aromatic imidazopyridine ring.

Various catalytic systems have been developed to streamline this transformation. For instance, copper-catalyzed aerobic oxidative reactions provide a direct route from 2-aminopyridines and ketones. organic-chemistry.org Iodine-mediated synthesis, often assisted by ultrasound, offers an environmentally benign pathway to these fused systems in high yields. nih.gov The reaction of 2-aminopyridines with α-tosyloxyketones, sometimes generated in situ from ketones, is another effective method. rsc.org

The phenyl and nitro substituents on the parent pyridine ring are carried through into the final imidazo[1,2-a]pyridine (B132010) product, imparting specific electronic and steric properties. This allows for the generation of a library of derivatives with tailored characteristics. The nitro group, in particular, can be a site for further chemical modification, such as reduction to an amino group, which can then be used for subsequent synthetic elaborations.

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminopyridine Precursors

| Precursors | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Aminopyridine, Acetophenone | CuI, O2 (aerobic) | Imidazo[1,2-a]pyridine | organic-chemistry.org |

| 2-Aminopyridine, Acetophenone, Dimedone | I2, H2O, Ultrasound | Tetrasubstituted Imidazo[1,2-a]pyridine | nih.gov |

| 2-Aminopyridine, α-Haloketone | Base | Imidazo[1,2-a]pyridine | rsc.org |

| 2-Aminopyridine, Ketone, PhI(OH)OTs | Na2CO3, BPyBF4 | Imidazo[1,2-a]pyridine | rsc.org |

Building Blocks for Diverse Organic Architectures

Beyond fused heterocycles, this compound serves as a fundamental building block for a wide array of organic structures. umich.edu The amino group can be readily transformed into other functionalities, such as amides or ureas, which can then direct further reactions. For example, reaction with phosgene (B1210022) or urea (B33335) can yield N,N'-di-(2-nitro-3-pyridyl)-urea, a key intermediate that can be hydrolyzed to 2-nitro-3-aminopyridine. google.com

The pyridine ring itself can be functionalized through various methods, although the electron-deficient nature due to the nitro group influences its reactivity. The phenyl group at the 5-position offers another site for modification, allowing for the construction of extended conjugated systems or the introduction of other functional groups through electrophilic aromatic substitution on the phenyl ring. These modifications are crucial for tuning the electronic and physical properties of the resulting molecules for specific applications. mdpi.com The versatility of this compound as a building block is central to the development of new materials and biologically active agents. nih.govnih.gov

Applications in Materials Science

The unique electronic characteristics of this compound, specifically the combination of an electron-donating amino group and an electron-withdrawing nitro group (a "push-pull" system), make it and its derivatives attractive candidates for applications in materials science, particularly in optics.

Design and Synthesis of Derivatives for Specific Material Properties

The design and synthesis of novel derivatives based on the this compound core allow for the fine-tuning of material properties. mdpi.com By modifying the substituents on the pyridine or phenyl ring, chemists can alter the electronic, optical, and physical characteristics of the molecule. For example, introducing different donor or acceptor groups or extending the π-conjugated system can significantly impact the material's absorption, emission, and nonlinear optical responses. researchgate.net

Synthesis of these derivatives often involves standard organic reactions such as Suzuki-Miyaura cross-coupling to modify the phenyl group, or nucleophilic substitution reactions. mdpi.com These synthetic strategies enable the creation of a wide range of compounds that can be screened for desired properties, such as enhanced thermal stability or specific liquid crystalline phases.

Potential for Non-Linear Optical (NLO) Materials

Molecules with a "push-pull" electronic structure, like derivatives of nitropyridine, are known to exhibit significant nonlinear optical (NLO) properties. ibm.comias.ac.in These materials can interact with intense laser light to produce a variety of effects, such as frequency doubling (second-harmonic generation, SHG), which are crucial for applications in photonics, telecommunications, and optical data storage. ias.ac.innih.gov

The NLO response arises from the large change in dipole moment upon electronic excitation in these asymmetric molecules, which is facilitated by intramolecular charge transfer (ICT) from the donor (amino) to the acceptor (nitro) through the π-conjugated pyridine ring. ias.ac.inresearchgate.net The magnitude of the NLO effect, quantified by the hyperpolarizability (β for second-order and γ for third-order effects), is highly dependent on the molecular structure. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new derivatives and guide the design of promising NLO materials. ias.ac.inresearchgate.net Research has shown that incorporating push-pull motifs like p-nitroaniline into larger frameworks can lead to stable NLO materials. nih.gov

Table 2: Factors Influencing NLO Properties in Push-Pull Pyridine Derivatives

| Structural Feature | Influence on NLO Properties | Rationale | Reference |

|---|---|---|---|

| Donor/Acceptor Strength | Stronger donors and acceptors increase hyperpolarizability. | Enhances intramolecular charge transfer (ICT). | ias.ac.in |

| π-Conjugation Length | Longer conjugation length generally increases NLO response. | Facilitates electron delocalization and charge separation. | ias.ac.in |

| Molecular Geometry | Non-centrosymmetric crystal packing is essential for bulk second-order NLO effects. | Allows for a net macroscopic polarization. | nih.gov |

Adsorption and Environmental Remediation Applications (for derivatives)

While the parent compound itself is primarily a synthetic intermediate, derivatives of aminopyridines and related nitrogen heterocycles show potential in environmental applications, particularly in the adsorption of pollutants from aqueous solutions. mdpi.com

The functional groups on these molecules, such as amino groups and the nitrogen atom within the pyridine ring, can act as binding sites for metal ions and organic pollutants. researchgate.net The mechanism of adsorption can involve various interactions, including hydrogen bonding, electrostatic interactions, and coordination with metal ions. researchgate.net For instance, amino-functionalized materials have been shown to effectively adsorb pyridine (a related but simpler compound) from both vapor and liquid phases, with hydrogen bonding playing a crucial role. researchgate.net

Derivatives can be immobilized on solid supports, such as metal-organic frameworks (MOFs) or silica, to create robust adsorbent materials for water treatment. researchgate.net The ability to tune the chemical structure of the pyridine derivative allows for the design of selective adsorbents for specific contaminants. For example, pyridine amide derivatives have been studied for their adsorption behavior on metal surfaces, indicating their potential role as leveling agents in electrodeposition processes by forming a blocking layer. mdpi.com This suggests that tailored phenylpyridine derivatives could be developed for the selective removal of heavy metal ions from industrial wastewater. mdpi.com

Corrosion Inhibition Chemistry (for derivatives)

Derivatives of aminopyridines and other nitrogen-containing heterocyclic compounds have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. nih.govmdpi.comepa.govrsc.org The effectiveness of these molecules stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The specific compound this compound has not been extensively reported as a corrosion inhibitor, but its structural features suggest potential in this area, likely through derivatization.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools to investigate the mechanism of corrosion inhibition. Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. Anodic inhibitors suppress the metal dissolution reaction, while cathodic inhibitors hinder the hydrogen evolution reaction. Mixed-type inhibitors affect both processes. nih.gov

EIS measurements provide information about the charge transfer resistance and the properties of the protective film formed on the metal surface. An increase in the charge transfer resistance in the presence of the inhibitor indicates a decrease in the corrosion rate. The data can also be used to model the inhibitor-metal interface using equivalent electrical circuits. For instance, studies on 2-amino-3,5-dicarbonitrile-6-thio-pyridines have shown them to be effective mixed-type inhibitors for mild steel in hydrochloric acid. nih.gov

A related compound, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, has been shown to effectively reduce the corrosion rate of carbon steel, with the inhibition efficiency increasing with concentration. researchgate.net

Hypothetical Electrochemical Data for a Derivative of this compound as a Corrosion Inhibitor

| Inhibitor Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |

| 0 | 500 | - |

| 1x10⁻⁵ | 150 | 70 |

| 5x10⁻⁵ | 80 | 84 |

| 1x10⁻⁴ | 45 | 91 |

| 5x10⁻⁴ | 25 | 95 |

The protective action of corrosion inhibitors is initiated by their adsorption onto the metal surface. mdpi.com The adsorption process can be influenced by the nature and charge of the metal surface, the chemical structure of the inhibitor, and the composition of the corrosive medium. mdpi.com The adsorption of inhibitor molecules can occur through physical adsorption (physisorption), involving electrostatic interactions and van der Waals forces, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms.

Adsorption isotherms, such as the Langmuir, Temkin, and Frumkin isotherms, are used to describe the adsorption behavior of inhibitors on the metal surface. The Langmuir isotherm is often a good fit for corrosion inhibitors, suggesting the formation of a monolayer on the metal surface. researchgate.net For a molecule like this compound, the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atoms of the nitro group, can act as active centers for adsorption on a metal surface. The phenyl ring can also contribute to the adsorption through π-electron interactions with the metal.

Photophysical Properties and Their Chemical Implications

The photophysical properties of substituted pyridines are of significant interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optics. The combination of electron-donating and electron-withdrawing groups on the pyridine ring in this compound suggests the potential for interesting photophysical behavior, including intramolecular charge transfer (ICT).

Upon absorption of light, an ICT state can be formed, where electron density is transferred from the amino group (donor) to the nitro group (acceptor) through the pyridine and phenyl π-system. This can lead to a large change in the dipole moment upon excitation and can result in solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.

A study on new 2-N-phenylamino-methyl-nitro-pyridine isomers, which are structurally related to this compound, revealed that the position of substituents significantly affects their optical properties. nih.gov These compounds exhibit a red color, characteristic of isomers with a nitro group at the 3-position of the pyridine ring. nih.gov The theoretical HOMO-LUMO energy gap for these isomers was calculated to be around 3.13-3.16 eV, which corresponds to absorption in the visible range. nih.gov The HOMO (Highest Occupied Molecular Orbital) was found to be distributed over the N-amine group and the pyridine ring, while the LUMO (Lowest Unoccupied Molecular Orbital) was mainly located over the pyridine nitro group, supporting the idea of an ICT transition. nih.gov

The fluorescence properties of aminopyridine derivatives have also been explored. For example, various 2-amino-6-phenylpyridine-3,4-dicarboxylates have been synthesized and their fluorescent properties investigated, with some exhibiting significant quantum yields. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-nitro-5-phenylpyridine, and how do reaction conditions influence yield?

- Methodology : Start with a nucleophilic aromatic substitution (NAS) or cross-coupling reaction, leveraging nitro groups as directing agents. For example, phosphonylation reactions using triethyl phosphite (as demonstrated in bromopyridine analogs) can be adapted by substituting bromine with nitro groups . Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to balance reactivity and stability. Monitor purity via HPLC and characterize intermediates using H/C NMR to confirm regioselectivity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine multiple techniques:

- NMR : Analyze aromatic proton environments ( ppm for phenyl and pyridine protons) and nitro group deshielding effects.

- IR : Identify nitro group stretching vibrations ( and ) and amino N-H stretches ().

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Melting Point : Compare with analogs (e.g., 2-Amino-5-bromo-3-nitropyridine melts at 208–210°C, suggesting similar thermal stability for nitro-substituted derivatives) .

Q. How can recrystallization conditions be optimized to purify this compound?

- Methodology : Screen solvents (e.g., ethanol, ethyl acetate, or DMSO-water mixtures) based on solubility data from structurally similar compounds. For example, nitro-pyridine derivatives often require polar aprotic solvents for dissolution and gradual cooling to induce crystallization. Monitor purity via TLC (R values) and DSC to confirm crystalline phase transitions .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in further functionalization reactions?

- Methodology : The nitro group is a strong electron-withdrawing meta-director, which can hinder electrophilic substitution but facilitate NAS. Design experiments to compare reactivity with non-nitro analogs (e.g., chloro or bromo derivatives). Use DFT calculations to map electron density distributions and predict sites for nucleophilic attack. For example, in phosphonylation reactions, nitro groups may require harsher conditions (e.g., higher temperatures) compared to halogens .

Q. How can contradictory data on reaction yields in literature be resolved for this compound?

- Methodology : Conduct a systematic review of variables:

- Catalyst : Compare metal catalysts (e.g., Pd vs. Cu) in cross-coupling reactions. For instance, ytterbium perfluorooctanoate improves yields in cyanopyridine syntheses .

- Purity of Starting Materials : Use GC-MS to detect impurities in precursors (e.g., phenylboronic acid).

- Reaction Atmosphere : Test inert (N) vs. aerobic conditions, as nitro groups may oxidize sensitive intermediates.

Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions?

- Methodology :

- pH Stability Studies : Perform kinetic assays in buffered solutions (pH 1–14) to identify degradation thresholds.

- Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) during harsh reactions.

- Alternative Solvents : Use ionic liquids or supercritical CO to reduce hydrolytic degradation .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.